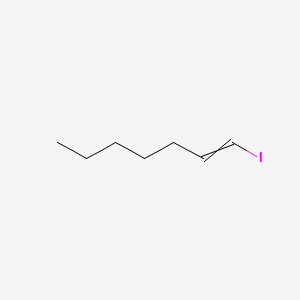
1-Iodo-1-heptene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodohept-1-ene is an organic compound with the molecular formula C7H13I It is an alkene with an iodine atom attached to the first carbon of the heptene chain
Preparation Methods
1-Iodohept-1-ene can be synthesized through several methods. One common synthetic route involves the reaction of 1-heptyne with iodine in the presence of a base such as sodium hydroxide. The reaction proceeds via the addition of iodine to the triple bond, followed by dehydrohalogenation to form the desired alkene .
Another method involves the hydroiodination of 1-heptene. This reaction typically requires a catalyst, such as palladium, to facilitate the addition of iodine across the double bond . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
1-Iodohept-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Oxidation Reactions: The double bond in 1-iodohept-1-ene can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction Reactions: The compound can be reduced to 1-iodoheptane using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common reagents and conditions for these reactions include bases like sodium hydroxide for substitution, oxidizing agents like m-CPBA for oxidation, and hydrogen gas with Pd/C for reduction. Major products formed from these reactions include substituted heptenes, epoxides, diols, and alkanes.
Scientific Research Applications
1-Iodohept-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-iodohept-1-ene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to iodine, leading to the formation of a new bond and the release of iodide ion .
In oxidation reactions, the double bond is attacked by an oxidizing agent, resulting in the formation of an epoxide or diol. The specific pathway and intermediates depend on the oxidizing agent used .
Comparison with Similar Compounds
1-Iodohept-1-ene can be compared to other similar compounds, such as:
1-Bromohept-1-ene: Similar in structure but with a bromine atom instead of iodine.
1-Chlorohept-1-ene: Contains a chlorine atom instead of iodine.
1-Iodoheptane: The saturated analogue of 1-iodohept-1-ene, lacking the double bond.
The uniqueness of 1-iodohept-1-ene lies in its combination of an iodine atom and a double bond, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
CAS No. |
77407-01-3 |
|---|---|
Molecular Formula |
C7H13I |
Molecular Weight |
224.08 g/mol |
IUPAC Name |
1-iodohept-1-ene |
InChI |
InChI=1S/C7H13I/c1-2-3-4-5-6-7-8/h6-7H,2-5H2,1H3 |
InChI Key |
XULQQNDHGTXWAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















